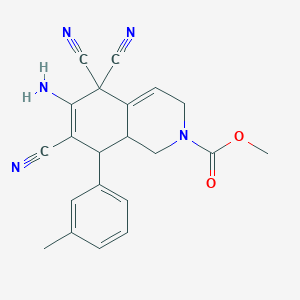
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thienyl group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the quinoline core.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable leaving group on the quinoline core.
Final carboxamide formation: The carboxamide group can be introduced through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl or piperazine moieties.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, blocking receptor binding, or intercalation into DNA.
相似化合物的比较
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-(4-methylpiperazino)-4-quinolinecarboxamide
- 2-(2-thienyl)-N-(4-methylpiperazino)-4-quinolinecarboxamide
Uniqueness
The unique combination of the thienyl, piperazine, and quinoline moieties in 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide might confer distinct biological activities or chemical properties compared to its analogs.
属性
分子式 |
C19H19ClN4OS |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4OS/c1-23-8-10-24(11-9-23)22-19(25)14-12-16(17-6-7-18(20)26-17)21-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,22,25) |
InChI 键 |
WCFJJPZMQIIEKB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
规范 SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B331146.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331147.png)

![11-[4-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331149.png)
![5-methyl-N-(3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B331150.png)
![Dimethyl 5-[(3-{4-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331152.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331154.png)


![methyl 2-{[4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331159.png)
![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-chlorophenyl)quinoline](/img/structure/B331161.png)
![Methyl 3-{[3-(4-chlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B331162.png)
![Diethyl 5-{[3-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331163.png)
